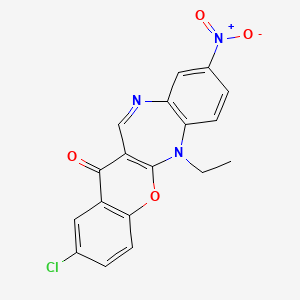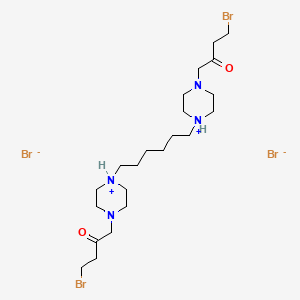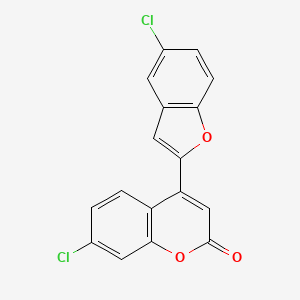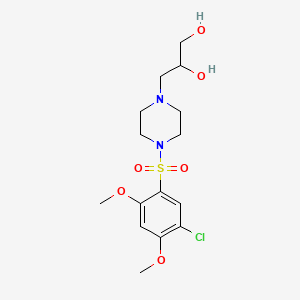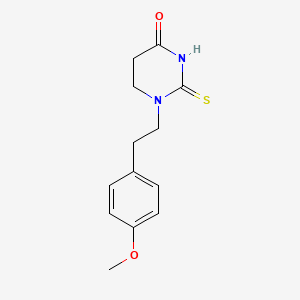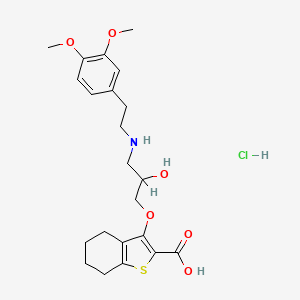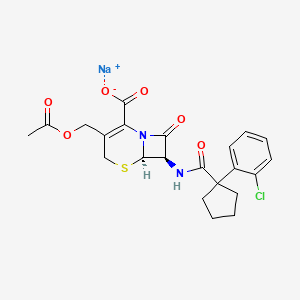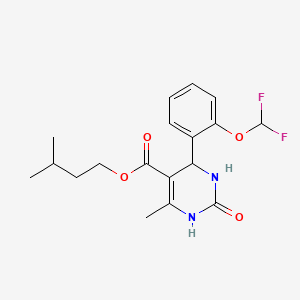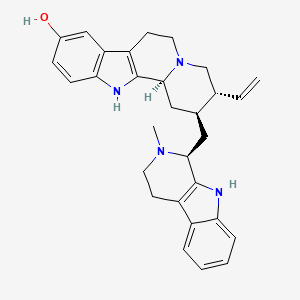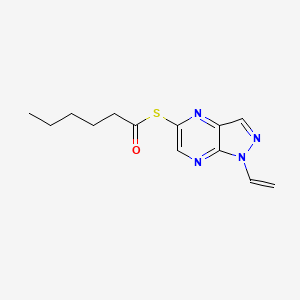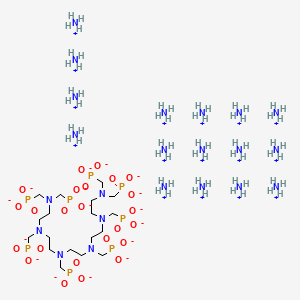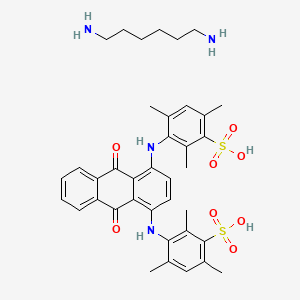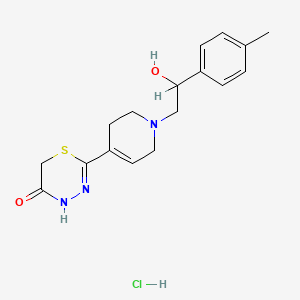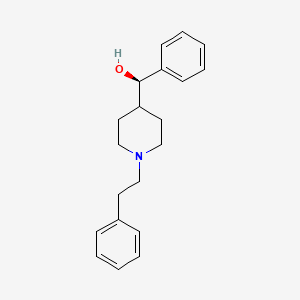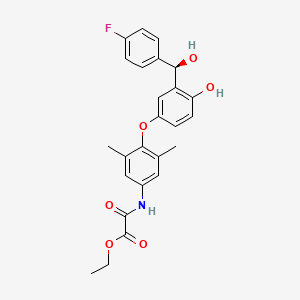
Axitirome, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Axitirome, ®-, involves several steps. The key synthetic route includes the formation of the core structure through a series of reactions, including esterification and amination. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity .
化学反应分析
Axitirome, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
科学研究应用
Chemistry: Used as a model compound for studying thyroid hormone receptor agonists.
Biology: Investigated for its effects on lipid metabolism and cholesterol levels.
Medicine: Explored as a potential treatment for hyperlipidemia and other metabolic disorders.
作用机制
Axitirome, ®-, exerts its effects by selectively binding to thyroid hormone receptor β in the liver. This binding activates the receptor, leading to the regulation of gene expression involved in lipid metabolism. The compound also stimulates the LDL receptor function, promoting the clearance of LDL cholesterol from the bloodstream .
相似化合物的比较
Axitirome, ®-, is unique in its selective agonism for thyroid hormone receptor β and its ability to stimulate LDL receptor function. Similar compounds include:
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used to treat hypothyroidism.
Liothyronine: A synthetic form of the thyroid hormone triiodothyronine, used to treat hypothyroidism.
Eprotirome: Another thyroid hormone receptor agonist studied for its cholesterol-lowering effects
Axitirome, ®-, stands out due to its liver-selective action and potential for reducing cholesterol levels without widespread thyroid hormone effects.
属性
CAS 编号 |
156740-75-9 |
|---|---|
分子式 |
C25H24FNO6 |
分子量 |
453.5 g/mol |
IUPAC 名称 |
ethyl 2-[4-[3-[(R)-(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)/t22-/m1/s1 |
InChI 键 |
FUBBWDWIGBTUPQ-JOCHJYFZSA-N |
手性 SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)[C@@H](C3=CC=C(C=C3)F)O)C |
规范 SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


